5-Methoxybenzofuran-2-carboxylic acid, ethyl ester

Vue d'ensemble

Description

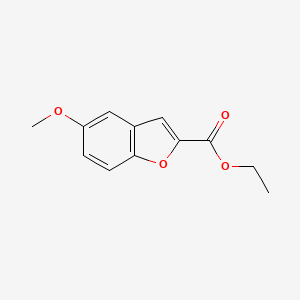

5-Methoxybenzofuran-2-carboxylic acid, ethyl ester is an organic compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . This compound is a derivative of benzofuran, featuring a methoxy group at the 5-position and an ethyl ester group at the 2-position of the benzofuran ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester typically involves the esterification of 5-methoxybenzofuran-2-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction can be represented as follows:

5-Methoxybenzofuran-2-carboxylic acid+EthanolH2SO45-Methoxybenzofuran-2-carboxylic acid, ethyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Hydrolysis

Esters can be hydrolyzed using either acid or base catalysis . Base-catalyzed hydrolysis, also known as saponification, involves the nucleophilic addition of hydroxide ion to the carbonyl group, forming a tetrahedral intermediate. This intermediate then eliminates an alkoxide ion, yielding a carboxylic acid which is subsequently deprotonated to form a carboxylate ion . Acid-catalyzed hydrolysis proceeds through a mechanism that is the reverse of Fischer esterification. The ester is first protonated, followed by nucleophilic addition of water. Subsequent proton transfer and elimination of alcohol yields the carboxylic acid .

Grignard Reactions

Esters react with two equivalents of a Grignard reagent to yield tertiary alcohols, where two of the substituents are identical . The reaction proceeds via a nucleophilic acyl substitution mechanism, initially forming a ketone intermediate, which further reacts with the Grignard reagent to produce a tertiary alcohol .

Preparation of N-(7-methoxy-benzofuran-2-carbonyl)-hydrazinecarboxylic acid ethyl ester

5-Methoxybenzofuran-2-carboxylic acid, ethyl ester can be used in the synthesis of N-(7-methoxy-benzofuran-2-carbonyl)-hydrazinecarboxylic acid ethyl ester. A mixture of 7-methoxy-benzofuran-2-carboxylic acid hydrazide, ethylchloroformate and anhydrous potassium carbonate are refluxed in dry benzene .

Data Table

Relevant data pertaining to this compound includes:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 220.22100 | |

| Density | 1.192g/cm3 | |

| Boiling Point | 316.2ºC at 760 mmHg | |

| Melting Point | 59ºC | |

| Molecular Formula | C12H12O4 | |

| Flash Point | 145ºC |

Oxidation

Oxidation involves the addition of oxygen or removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction

Reduction involves the addition of hydrogen or removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution

Substitution involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 H3 Receptor Modulation

Research indicates that compounds related to 5-methoxybenzofuran-2-carboxylic acid, ethyl ester, can function as antagonists or inverse agonists at the histamine H3 receptor. This receptor plays a crucial role in regulating neurotransmitter release and is implicated in several neurological disorders, including:

- Cognitive Disorders : Attention deficit hyperactivity disorder (ADHD), Alzheimer's disease.

- Neurological Disorders : Schizophrenia, depression, epilepsy, Parkinson's disease.

- Gastrointestinal Disorders : Such as gastric acid secretion and motility issues.

The modulation of H3 receptors could lead to new therapeutic strategies for these conditions .

1.2 Carbonic Anhydrase Inhibition

Benzofuran derivatives have been studied for their inhibitory effects on carbonic anhydrase isoforms, particularly hCA IX and hCA II. The compound exhibited submicromolar inhibitory activity against hCA IX with a Ki value of approximately 0.56 μM, indicating potential applications in cancer therapy, especially for tumors that highly express this isoform . The structure-activity relationship (SAR) studies suggest that modifications to the benzofuran structure can enhance its efficacy as an inhibitor.

Anticancer Properties

2.1 Antiproliferative Activity

Recent studies have highlighted the anticancer properties of benzofuran-based carboxylic acids. Specifically, derivatives of 5-methoxybenzofuran-2-carboxylic acid have shown promising antiproliferative effects against human breast cancer cell lines such as MDA-MB-231. The compound demonstrated an IC50 value of 2.52 μM, comparable to the reference drug Doxorubicin .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

2.2 Mechanism of Action

The mechanism by which these compounds exert their anticancer effects includes cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells. Flow cytometry assays have shown significant increases in sub-G1 populations in treated cells, indicating enhanced apoptotic activity .

Synthesis and Structural Modifications

The synthesis of 5-methoxybenzofuran-2-carboxylic acid derivatives has been explored extensively. Various synthetic pathways have been developed to optimize yields and bioactivity:

- Selective Adenosine A2A Receptor Antagonists : Some derivatives have been synthesized to act selectively on adenosine receptors, showcasing anti-inflammatory properties and potential local anesthetic effects .

Table 2: Synthetic Pathways for Benzofuran Derivatives

Mécanisme D'action

The mechanism of action of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In biological studies, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Methoxybenzofuran-2-carboxylic acid: The parent compound without the ethyl ester group.

5-Methoxybenzofuran-2-carbinol: The reduced form of the ester.

5-Methoxybenzofuran-2-carbaldehyde: The aldehyde derivative.

Uniqueness

5-Methoxybenzofuran-2-carboxylic acid, ethyl ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ester group makes it more reactive in hydrolysis and reduction reactions compared to its carboxylic acid counterpart. Additionally, the methoxy group at the 5-position enhances its stability and reactivity in substitution reactions.

Activité Biologique

5-Methoxybenzofuran-2-carboxylic acid, ethyl ester is a compound belonging to the benzofuran family, which has gained attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.

Overview of Benzofuran Derivatives

Benzofuran derivatives are known for their wide range of biological activities, including anti-tumor , antibacterial , antioxidative , and anti-viral properties. The structural framework of benzofurans allows for interactions with various biochemical pathways, making them valuable in drug development and therapeutic applications .

Target Interactions

The specific targets of this compound remain largely unidentified; however, it is believed that it interacts with several key enzymes and proteins involved in metabolic processes. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Cellular Effects

Research indicates that this compound influences cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to changes in cellular proliferation and apoptosis, suggesting potential applications in cancer therapy.

Biological Activity Data

Table 1: Biological Activity of this compound

Case Studies and Research Findings

- Anticancer Activity : A study investigated various benzofuran derivatives, including this compound. The compound exhibited significant cytotoxicity against ovarian carcinoma cell lines (Skov-3), demonstrating its potential as an anticancer agent .

- Cytotoxicity Studies : In vitro studies on K562 (leukemia) and HeLa (cervical carcinoma) cells revealed that compounds related to 5-Methoxybenzofuran-2-carboxylic acid showed reduced cell viability at concentrations as low as 100 µM. IC50 values were determined for several derivatives, indicating promising cytotoxic effects against various cancer cell lines .

- Anti-inflammatory Properties : The compound has been shown to inhibit the 5-lipoxygenase enzyme system, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases such as asthma .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzofuran scaffold can significantly enhance biological activity. For instance, introducing substituents at specific positions on the benzofuran ring can increase potency against cancer cell lines .

Propriétés

IUPAC Name |

ethyl 5-methoxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-3-15-12(13)11-7-8-6-9(14-2)4-5-10(8)16-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCODAOXFYTGBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198587 | |

| Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50551-56-9 | |

| Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50551-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050551569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 50551-56-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can be inferred about the Structure-Activity Relationship (SAR) of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester based on the studied compound?

A1: The research article highlights the synthesis of a molecule containing the 5-methoxybenzofuran-2-carboxamide moiety []. This suggests that this core structure might be a suitable scaffold for developing molecules with potential biological activity, particularly as cannabinoid agonists. Modifications at the carboxamide group, specifically the introduction of a benzyl and a 2-(N-morpholino)ethyl group, are likely crucial for the desired biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.